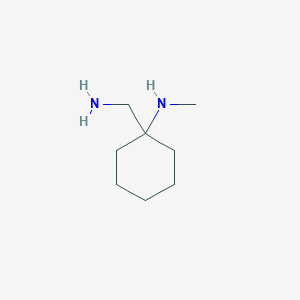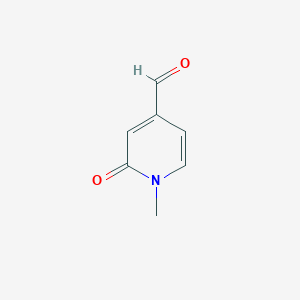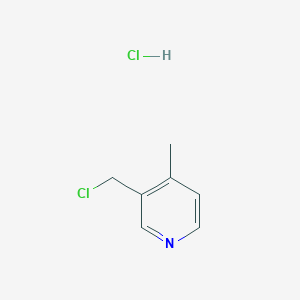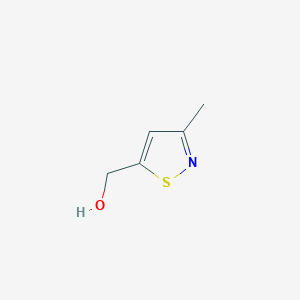
2-(Piperidin-4-yloxy)pyridine dihydrochloride
Descripción general
Descripción
2-(Piperidin-4-yloxy)pyridine dihydrochloride, also known as 2-PPD, is a chemical compound that has been studied for its potential use in various scientific research applications. It is an organic compound with the molecular formula C8H13Cl2N3O and is an off-white crystalline solid. 2-PPD has been studied for its use in organic synthesis and as a reagent for the synthesis of various compounds. In addition, it has been studied for its potential biochemical and physiological effects and its utility in various lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Potent Deoxycytidine Kinase Inhibitors : A practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors involves the use of 2-(Piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride. This process offers an economical alternative to other methods, highlighting its importance in medicinal chemistry (Zhang et al., 2009).
Intermediate in Drug Synthesis : This compound has been used as an intermediate in the synthesis of various pharmaceuticals, demonstrating its utility in drug development. For instance, its role in synthesizing lafutidine, an anti-ulcer drug, showcases its significance in pharmaceutical chemistry (Li, 2012).
Corrosion Inhibition Studies : Piperidine derivatives, including 2-(Piperidin-4-yloxy)pyridine dihydrochloride, have been investigated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these studies provide insights into the compound's potential applications in materials science and engineering (Kaya et al., 2016).
Synthetic Routes in Organic Chemistry : The compound has been the focus of research aiming to develop efficient and practical synthetic routes for important chemical intermediates. Such studies contribute to the advancement of organic synthesis methods, which are crucial in various fields of chemistry (Smaliy et al., 2011).
Study of Piperidine and Pyridine Alkaloids : Research has been conducted on the synthesis, derivatives, and applications of piperidine and pyridine alkaloids, which are important in the treatment of various medical conditions and have a wide range of biological activities. This highlights the compound's relevance in the field of medicinal chemistry and drug discovery (Plunkett & Sainsbury, 1991).
Safety and Hazards
Direcciones Futuras
The future directions for “2-(Piperidin-4-yloxy)pyridine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














